molecular formula C12H13F4N B2572139 benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-43-5

benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Cat. No. B2572139
CAS RN: 1609663-43-5
M. Wt: 247.237
InChI Key: ZRAMDYMIVRBWEN-ZGIVBDMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-, also known as TC-1734, is a molecule that has been studied for its potential use in various fields of research and industry. It has the molecular formula C12H13F4N and a molecular weight of 247.237 .

Scientific Research Applications

Synthetic Aspects and Biological Significance

  • Synthetic Approaches to Benzodiazepines

    Benzodiazepines, which share a structural motif with benzenamines, are synthesized using o-phenylenediamine as a precursor. These compounds have significant roles in medicinal chemistry due to their anticonvulsant, anti-anxiety, sedation, and hypnotic properties. The review highlights systematic synthetic strategies for 1,4- and 1,5-benzodiazepines, providing insights that could be relevant for synthesizing complex benzenamine derivatives (Sunita Teli et al., 2023).

  • Biological Activities of Benzodiazepine-related Compounds

    Exploring the biological activities of benzodiazepine analogues offers insights into the potential biological significance of related benzenamine compounds. The review discusses the medicinal applications of certain 2,3-benzodiazepine analogues, highlighting the importance of heterocyclic chemistry in discovering new medicines for diseases without current remedies, such as certain cancers and infections (Támas Földesi et al., 2018).

  • Heterocyclic Compounds with Triazine Scaffold

    The study of triazine, a compound with three nitrogen atoms replacing the carbon-hydrogen units in the benzene ring, shows its importance in medicinal chemistry. Triazine and its derivatives exhibit a wide spectrum of biological activities, which could be analogous to the research applications of benzenamine derivatives. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, suggesting that benzenamine derivatives could also possess diverse pharmacological properties (Tarawanti Verma et al., 2019).

Applications in Optoelectronic Materials

  • Quinazolines and Pyrimidines for Optoelectronics: The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This research indicates that complex heteroaromatic compounds, potentially including benzenamine derivatives, could be utilized in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. The review highlights the electroluminescent properties of these compounds, suggesting applications beyond traditional medicinal chemistry (G. Lipunova et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. Typically, this information can be found in the Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

4-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-4,8-12H,5,17H2/t8-,9+,10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAMDYMIVRBWEN-PQENDOFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1F)F)C2=CC=C(C=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=C(C=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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